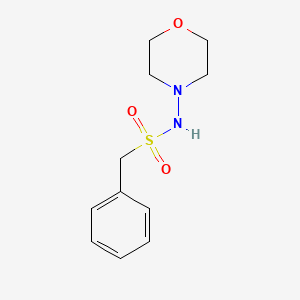![molecular formula C20H20N2OS B4287165 N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea, commonly known as "MET," is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes.
Mécanisme D'action
The mechanism of action of MET is complex and not fully understood. However, it is known that this molecule binds to the histamine H1 receptor and blocks the binding of histamine to this receptor. This results in the inhibition of downstream signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MET has been found to have a range of biochemical and physiological effects. These effects include the inhibition of histamine-induced bronchoconstriction, the suppression of histamine-induced itch, and the modulation of histamine-induced gastric acid secretion. Additionally, MET has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MET in lab experiments is its potent and selective antagonism of the histamine H1 receptor. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of using MET is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of MET in scientific research. One potential area of investigation is the role of the histamine H1 receptor in the regulation of immune function. Additionally, MET may have potential therapeutic applications in the treatment of inflammatory conditions such as asthma and allergic rhinitis. Finally, the development of more effective synthesis methods for MET may allow for its wider use in scientific research.
Applications De Recherche Scientifique
MET has been used in a wide range of scientific research applications. One of the most common uses of this molecule is in the study of G protein-coupled receptors (GPCRs). MET has been found to be a potent and selective antagonist of the histamine H1 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes.
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(16-9-5-10-17(13-16)23-2)21-20(24)22-19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWBLCAILRXXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)


![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)



![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)

